Eniporide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studies on Eniporide for Acute Myocardial Infarction (AMI)

Several clinical trials have explored the use of Eniporide as an adjunct therapy alongside standard reperfusion techniques (restoring blood flow) in patients experiencing AMI, also known as a heart attack. These trials aimed to assess whether Eniporide could help limit tissue damage and improve patient outcomes.

- GUARDIAN trial (Guardian During Ischemia Against Necrosis): This trial, published in the Journal of the American College of Cardiology [], investigated the effectiveness of Eniporide in reducing infarct size (area of dead heart tissue) in patients with AMI. The study found no significant difference in infarct size between the Eniporide and placebo groups.

- ESCAMI trial (Eniporide in AMI): This larger trial, also published in the Journal of the American College of Cardiology [], yielded similar results. Eniporide did not demonstrate a statistically significant benefit in terms of reducing infarct size or improving clinical outcomes compared to placebo.

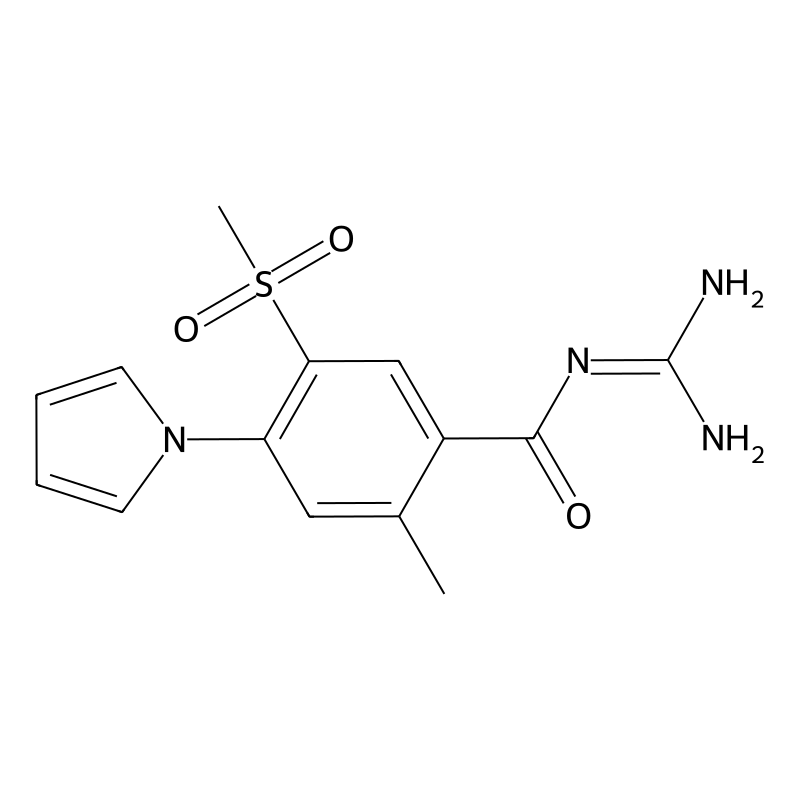

Eniporide is a selective inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in regulating intracellular pH and sodium levels in cardiac cells. Its chemical formula is C₁₈H₁₉ClN₄O₃S, and it possesses a molecular weight of 392.88 g/mol. Eniporide has been investigated primarily for its potential therapeutic effects in acute myocardial infarction by mitigating ischemic damage during reperfusion therapy. It is known to limit infarct size in experimental models, suggesting that it may provide protective effects against cellular injury caused by ischemia and subsequent reperfusion .

Eniporide acts by binding to the NHE-1 protein, preventing it from exchanging sodium (Na+) ions for hydrogen (H+) ions []. This disrupts the normal regulation of intracellular pH, which can have various downstream effects depending on the cell type. In the heart, eniporide's inhibition of NHE-1 is believed to protect against ischemia-reperfusion injury, a condition that occurs when blood flow is restored to previously oxygen-deprived tissue [, ].

Eniporide functions by inhibiting the NHE-1 activity, which is responsible for the exchange of sodium ions (Na⁺) and hydrogen ions (H⁺) across the plasma membrane. This inhibition leads to a decrease in intracellular sodium concentration and an increase in intracellular hydrogen ion concentration, effectively lowering cellular pH. The mechanism of action involves binding to the exchanger and preventing its normal function, which is crucial during conditions of ischemia where acid accumulation occurs .

Eniporide can be synthesized through various methods, one of which involves starting materials such as 2-bromo-5-fluorotoluene. A concise synthesis route has been developed that allows for efficient production of this compound while maintaining high purity levels. The synthesis typically involves several steps including halogenation, nucleophilic substitution, and final purification processes to yield the desired product .

Eniporide's primary application lies in cardiology, particularly as an adjunct therapy during reperfusion for acute myocardial infarction. Its ability to inhibit NHE-1 makes it a candidate for reducing ischemic injury and improving recovery outcomes in cardiac patients. Despite mixed results in clinical efficacy, ongoing research continues to explore its potential benefits in various cardiac conditions .

Eniporide shares similarities with several other sodium/hydrogen exchanger inhibitors, particularly those targeting NHE-1. Notable compounds include:

- Cariporide: Another NHE-1 inhibitor that has been studied extensively for its cardioprotective effects but shows different selectivity profiles compared to eniporide.

- Zoniporide: A potent NHE-1 inhibitor with a similar mechanism of action but distinct pharmacokinetic properties.

- T-162559: A compound reported to exhibit a more potent inhibitory effect on NHE-1 than both eniporide and cariporide.

Comparison TableCompound Selectivity Potency (IC50) Clinical Use Eniporide NHE-1 0.7 nM Myocardial infarction Cariporide NHE-1 5 nM Myocardial infarction Zoniporide NHE-1 0.25 nM Myocardial infarction T-162559 NHE-1 More potent than eniporide Experimental studies

| Compound | Selectivity | Potency (IC50) | Clinical Use |

|---|---|---|---|

| Eniporide | NHE-1 | 0.7 nM | Myocardial infarction |

| Cariporide | NHE-1 | 5 nM | Myocardial infarction |

| Zoniporide | NHE-1 | 0.25 nM | Myocardial infarction |

| T-162559 | NHE-1 | More potent than eniporide | Experimental studies |

Eniporide's uniqueness lies in its specific application for acute myocardial infarction and its relatively favorable safety profile compared to other inhibitors, although clinical outcomes have varied .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Aldakkak M, Stowe DF, Heisner JS, Spence M, Camara AK. Enhanced Na+/H+ exchange during ischemia and reperfusion impairs mitochondrial bioenergetics and myocardial function. J Cardiovasc Pharmacol. 2008 Sep;52(3):236-44. doi: 10.1097/FJC.0b013e3181831337. PubMed PMID: 18806604; PubMed Central PMCID: PMC2659015.

3: Avkiran M, Cook AR, Cuello F. Targeting Na+/H+ exchanger regulation for cardiac protection: a RSKy approach? Curr Opin Pharmacol. 2008 Apr;8(2):133-40. doi: 10.1016/j.coph.2007.12.007. Review. PubMed PMID: 18222727.

4: ten Hove M, Jansen MA, Nederhoff MG, Van Echteld CJ. Combined blockade of the Na+ channel and the Na+/H+ exchanger virtually prevents ischemic Na+ overload in rat hearts. Mol Cell Biochem. 2007 Mar;297(1-2):101-10. PubMed PMID: 17102905.

5: Hübler N, Gottschling B, Jacobs M, von Landenberg F, Hewicker-Trautwein M. Functional observational battery and motor activity in rats after single administration of two NHE 1 inhibitors. Toxicol Appl Pharmacol. 2005 Nov 1;208(3):266-76. PubMed PMID: 16239169.

6: Bhattaram VA, Nagaraja NV, Peters T, Machnig T, Kroesser S, Kovar A, Derendorf H. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction. J Clin Pharmacol. 2005 Jun;45(6):631-9. PubMed PMID: 15901744.

7: Brannath W, Bauer P. Optimal conditional error functions for the control of conditional power. Biometrics. 2004 Sep;60(3):715-23. PubMed PMID: 15339294.

8: Bolli R, Becker L, Gross G, Mentzer R Jr, Balshaw D, Lathrop DA; NHLBI Working Group on the Translation of Therapies for Protecting the Heart from Ischemia.. Myocardial protection at a crossroads: the need for translation into clinical therapy. Circ Res. 2004 Jul 23;95(2):125-34. Review. PubMed PMID: 15271864.

9: Klass O, Fischer UM, Perez E, Easo J, Bosse M, Fischer JH, Tossios P, Mehlhorn U. Effect of the Na+/H+ exchange inhibitor eniporide on cardiac performance and myocardial high energy phosphates in pigs subjected to cardioplegic arrest. Ann Thorac Surg. 2004 Feb;77(2):658-63. PubMed PMID: 14759455.

10: Zeymer U, Schröder R, Machnig T, Neuhaus KL. Primary percutaneous transluminal coronary angioplasty accelerates early myocardial reperfusion compared to thrombolytic therapy in patients with acute myocardial infarction. Am Heart J. 2003 Oct;146(4):686-91. PubMed PMID: 14564324.

11: Wang Y, Meyer JW, Ashraf M, Shull GE. Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury. Circ Res. 2003 Oct 17;93(8):776-82. PubMed PMID: 12970112.

12: ten Hove M, van Emous JG, van Echteld CJ. Na+ overload during ischemia and reperfusion in rat hearts: comparison of the Na+/H+ exchange blockers EIPA, cariporide and eniporide. Mol Cell Biochem. 2003 Aug;250(1-2):47-54. PubMed PMID: 12962142.

13: Sharma A, Singh M. Na+/H+ exchanger: an emerging therapeutic target in cardiovascular disorders. Drugs Today (Barc). 2000 Nov;36(11):793-802. PubMed PMID: 12845338.

14: Masereel B, Pochet L, Laeckmann D. An overview of inhibitors of Na(+)/H(+) exchanger. Eur J Med Chem. 2003 Jun;38(6):547-54. Review. PubMed PMID: 12832126.

15: Camara AK, An J, Chen Q, Novalija E, Varadarajan SG, Schelling P, Stowe DF. Na+/H+ exchange inhibition with cardioplegia reduces cytosolic [Ca2+] and myocardial damage after cold ischemia. J Cardiovasc Pharmacol. 2003 May;41(5):686-98. PubMed PMID: 12717098.

16: Tracey WR, Allen MC, Frazier DE, Fossa AA, Johnson CG, Marala RB, Knight DR, Guzman-Perez A. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovasc Drug Rev. 2003 Spring;21(1):17-32. Review. PubMed PMID: 12595915.

17: Marala RB, Brown JA, Kong JX, Tracey WR, Knight DR, Wester RT, Sun D, Kennedy SP, Hamanaka ES, Ruggeri RB, Hill RJ. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. Eur J Pharmacol. 2002 Sep 6;451(1):37-41. PubMed PMID: 12223226.

18: Cox CS Jr, Sauer H, Allen SJ, Laine GA. Myocardial performance after cardiopulmonary bypass and cardioplegic arrest: impact of na+/h+ exchanger inhibition. J Invest Surg. 2002 Jul-Aug;15(4):219-26. PubMed PMID: 12217186.

19: Cox CS Jr, Sauer H, Allen SJ, Buja LM, Laine GA. Sodium/hydrogen-exchanger inhibition during cardioplegic arrest and cardiopulmonary bypass: an experimental study. J Thorac Cardiovasc Surg. 2002 May;123(5):959-66. PubMed PMID: 12019382.

20: Kusumoto K, Igata H, Abe A, Ikeda S, Tsuboi A, Imamiya E, Fukumoto S, Shiraishi M, Watanabe T. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. Br J Pharmacol. 2002 Apr;135(8):1995-2003. PubMed PMID: 11959803; PubMed Central PMCID: PMC1573312.